molecular formula C10H8Cl4N2O2 B5565220 4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine

4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine

Cat. No. B5565220
M. Wt: 330.0 g/mol
InChI Key: QDVPCVQHJDCZIW-UHFFFAOYSA-N
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Description

The compound “4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine” is a complex organic molecule. It contains a pyridine ring which is a basic six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring in this compound is substituted with four chlorine atoms and a carbonyl group that is linked to a morpholine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and morpholine rings, the multiple chlorine substitutions, and the carbonyl group linking the two rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its exact molecular structure, the nature of its constituent atoms, and the types of bonds between them .

Scientific Research Applications

Synthesis and Chemical Applications

A novel approach to synthesize dihydropyrindines and tetrahydroquinolines utilizes a four-component process involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This method highlights the utility of morpholine derivatives in complex chemical syntheses, underscoring their versatility as building blocks in pharmaceutical chemistry and supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).

Applications in Organic and Medicinal Chemistry

Morpholine derivatives have shown potential in the development of antimicrobials. For instance, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the synthesis of potent antimicrobials, including arecoline derivatives, showcasing the compound's role in synthesizing bioactive molecules (Kumar, Sadashiva, & Rangappa, 2007).

Material Science and Coordination Chemistry

Morpholine derivatives have been utilized in the synthesis and study of organometallic and coordination complexes, revealing their importance in material science. For example, studies on zirconium complexes involving morpholine showcase the dynamic features and potential applications in catalysis and material science (Knüppel et al., 2000).

Bioorganic and Antimicrobial Studies

The antimicrobial activities of novel heterocyclic compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety, synthesized using morpholine, highlight the compound's role in creating bioactive molecules with potential therapeutic applications (Zaki et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems or used in chemical reactions. Without this context, it’s challenging to predict the mechanism of action .

Safety and Hazards

As with any chemical compound, handling “4-[(2,4,5,6-tetrachloropyridin-3-yl)carbonyl]morpholine” would require appropriate safety measures. The presence of multiple chlorine atoms could potentially make this compound hazardous, as certain types of organochlorine compounds can be toxic or environmentally harmful .

properties

IUPAC Name

morpholin-4-yl-(2,4,5,6-tetrachloropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl4N2O2/c11-6-5(8(13)15-9(14)7(6)12)10(17)16-1-3-18-4-2-16/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVPCVQHJDCZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholin-4-yl(2,4,5,6-tetrachloropyridin-3-yl)methanone

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